molecular formula C24H35NO3 B12790134 Temiverine, (R)- CAS No. 189577-06-8

Temiverine, (R)-

Cat. No.: B12790134
CAS No.: 189577-06-8
M. Wt: 385.5 g/mol
InChI Key: DMEPDNFRHUGNPT-DEOSSOPVSA-N
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Description

Temiverine, ®- is a chemical compound with the molecular formula C24H35NO3 and a molecular weight of 385.54. It is known for its pharmacological properties, particularly in the field of urology. Temiverine, ®- is a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker, making it useful in the treatment of overactive bladder conditions .

Preparation Methods

The synthesis of Temiverine, ®- involves several steps. One common synthetic route includes the esterification of benzeneacetic acid with a diethylamino-substituted butynyl alcohol. The reaction conditions typically involve the use of a strong acid catalyst and an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Temiverine, ®- undergoes various chemical reactions, including:

    Oxidation: Temiverine, ®- can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert Temiverine, ®- into its corresponding alcohols or amines.

    Substitution: Temiverine, ®- can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Temiverine, ®- has several scientific research applications:

Mechanism of Action

Temiverine, ®- exerts its effects by antagonizing muscarinic acetylcholine receptor M3 and blocking voltage-gated calcium channels. This dual action helps to reduce bladder muscle contractions, providing relief from overactive bladder symptoms. The molecular targets involved include the muscarinic acetylcholine receptor M3 and the voltage-gated calcium channels, which play crucial roles in muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Temiverine, ®- can be compared with other muscarinic acetylcholine receptor antagonists and calcium channel blockers. Similar compounds include:

Properties

CAS No.

189577-06-8

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3/t24-/m0/s1

InChI Key

DMEPDNFRHUGNPT-DEOSSOPVSA-N

Isomeric SMILES

CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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